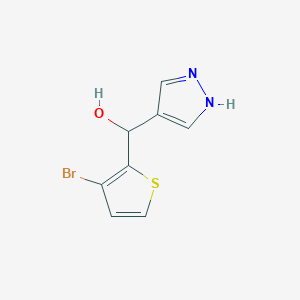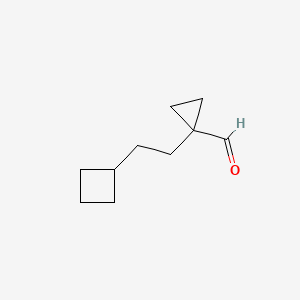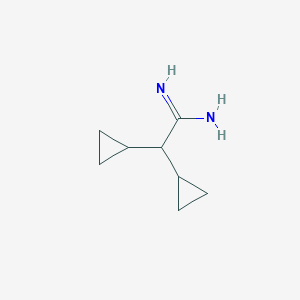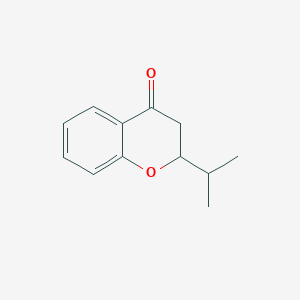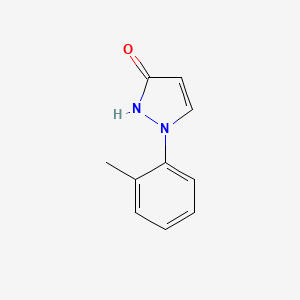
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 2-methylacetophenone. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds.
科学的研究の応用
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
作用機序
The mechanism of action of 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with the methyl group in the para position.
1-(2-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazolone derivatives, making it a valuable compound for various applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-(2-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChIキー |
OEJFVJAAYBWTHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


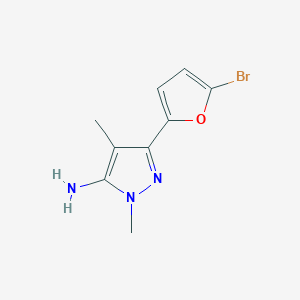
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
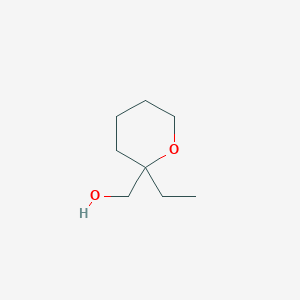
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
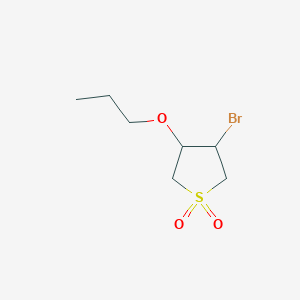
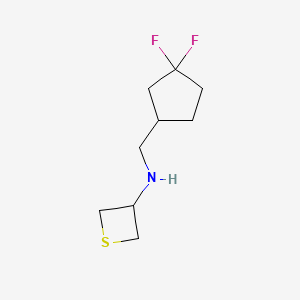
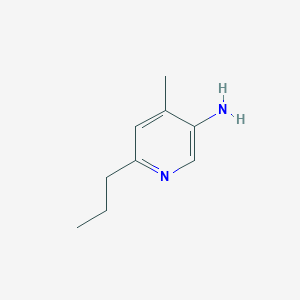
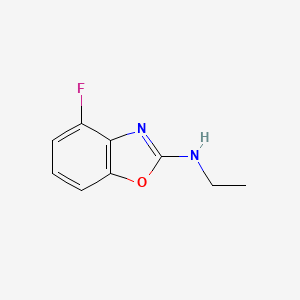
![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
